molecular formula C17H25NO B162774 4-Phenyl-4-piperidinocyclohexanol CAS No. 78165-07-8

4-Phenyl-4-piperidinocyclohexanol

Cat. No. B162774
CAS RN: 78165-07-8
M. Wt: 259.4 g/mol
InChI Key: KPRUAZBLIREHPD-UHFFFAOYSA-N
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Patent
US05304479

Procedure details

The cyclohexanone derivative of Example 3 (1 g; 3.9 mmole) was dissolved in 50 ml of methanol inside a three-necked round bottom flask equipped with a condenser. 0.5 g of sodium borohydride was added portionwise to this solution. After addition, the mixture was stirred at room temperature for 2 hours. The methanol was removed under reduced pressure to give a solid residue. The solid residue was extracted with ethyl acetate. The ethyl acetate extracts were combined and washed once with water and dried over anhydrous sodium sulfate. Ethyl acetate was removed to give a solid material. The solid was recrystallized from hexane/ether (1:1; v/v) to give the desired cyclohexanol derivative as a white crystalline solid (0.89 g; 85% yield).
Name
cyclohexanone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([N:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CO>[C:1]1([C:7]2([N:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)[CH2:8][CH2:9][CH:10]([OH:13])[CH2:11][CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
cyclohexanone
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCC(CC1)=O)N1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue
EXTRACTION
Type
EXTRACTION
Details
The solid residue was extracted with ethyl acetate
WASH
Type
WASH
Details
washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was removed
CUSTOM
Type
CUSTOM
Details
to give a solid material
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from hexane/ether (1:1; v/v)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCC(CC1)O)N1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.